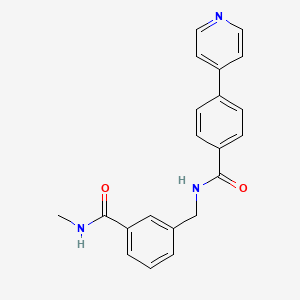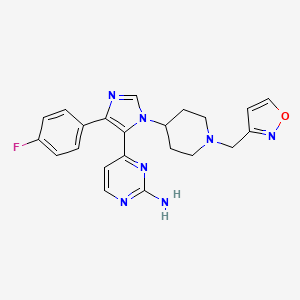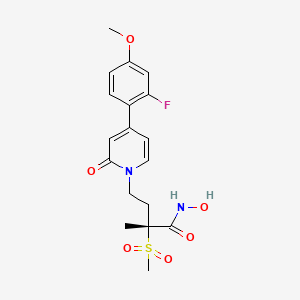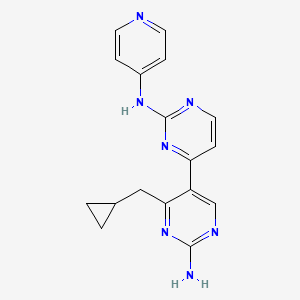
Pik-III
描述
PIK-III,也称为VPS34-IN2,是一种有效且选择性的真核生物蛋白分选34(VPS34)抑制剂。该化合物因其阻断自噬的能力而备受关注,自噬是细胞降解和循环利用细胞成分的过程。 This compound在科学研究中显示出巨大潜力,特别是在癌症生物学和细胞稳态领域 .
准备方法
合成路线和反应条件
PIK-III的合成涉及多个步骤,从关键中间体的制备开始。 该过程通常包括环丙基和氨基嘧啶部分的形成,这对化合物与VPS34的结合亲和力至关重要 . 反应条件通常涉及使用二甲基亚砜(DMSO)等有机溶剂,并需要精确的温度控制以确保所需产品的纯度和产率 .
工业生产方法
虽然this compound的具体工业生产方法尚未广泛报道,但该化合物的大规模合成可能涉及与实验室合成类似的步骤,并对可扩展性和成本效益进行优化。 这可能包括使用自动化合成设备和先进的纯化技术来实现高纯度水平 .
化学反应分析
反应类型
PIK-III由于其官能团,主要发生取代反应。 已知它可以抑制微管相关蛋白1A/1B轻链3(LC3)的脂化,这是自噬过程中的关键步骤 .
常见试剂和条件
涉及this compound的反应中使用的常见试剂包括DMSO等有机溶剂和促进环丙基和氨基嘧啶基团形成的试剂。 反应通常在受控温度和pH条件下进行,以确保化合物的稳定性 .
主要产品
涉及this compound的反应形成的主要产物通常是保留化合物核心结构的中间体,对特定官能团进行修饰。 这些中间体常用于进一步研究,以探索该化合物的生物活性及其潜在的治疗应用 .
科学研究应用
PIK-III在科学研究中具有广泛的应用:
癌症生物学: this compound用于研究自噬在癌细胞中的作用。
细胞稳态: 该化合物用于探索细胞稳态的机制,尤其是在铁代谢的背景下。
神经退行性疾病: This compound也用于与神经退行性疾病相关的研究,其中自噬在清除受损的蛋白质和细胞器中起着至关重要的作用.
作用机制
PIK-III通过与VPS34的活性位点结合而发挥作用,VPS34是一种参与自噬途径的脂类激酶。 该化合物的环丙基和氨基嘧啶部分增强了其与VPS34的结合亲和力,有效地抑制了其活性 . 这种抑制阻止了磷脂酰肌醇3-磷酸(PI3P)的形成,PI3P是自噬体形成必不可少的脂类,从而阻止了自噬 .
相似化合物的比较
PIK-III在其对VPS34的高度选择性方面是独一无二的,它优于其他脂类激酶,如磷脂酰肌醇3-激酶α(PI3Kα)和雷帕霉素的机械靶点(mTOR) . 类似的化合物包括:
VPS34抑制剂1(化合物19): 该化合物是this compound的类似物,对VPS34表现出类似的抑制效果.
Spautin-1: 另一种自噬抑制剂,其靶向泛素特异性肽酶10(USP10)和USP13,导致VPS34降解.
This compound独特的结合特性和高度选择性使其成为自噬研究及其潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDLQLNIVFIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)
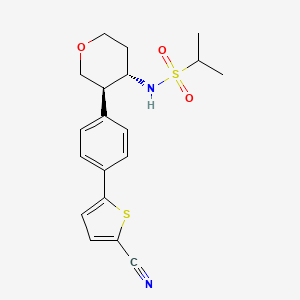
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
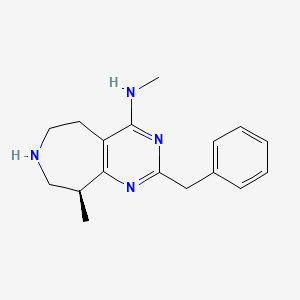
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
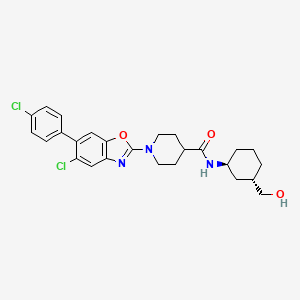
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)
